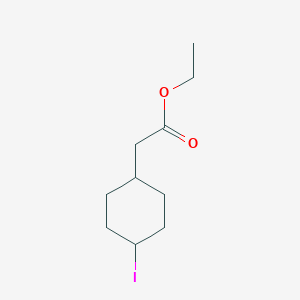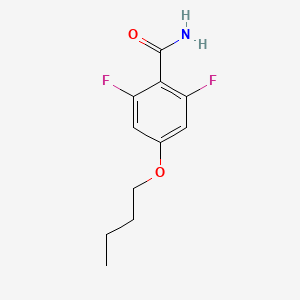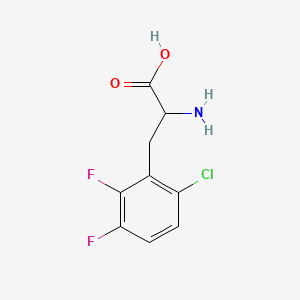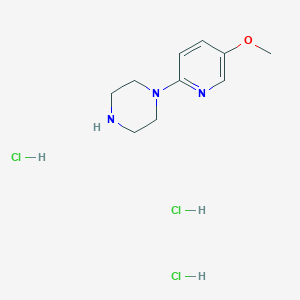
1-(5-Methoxypyridin-2-yl)piperazine trihydrochloride
Übersicht
Beschreibung
1-(5-Methoxypyridin-2-yl)piperazine trihydrochloride is a chemical compound with the molecular formula C10H18Cl3N3O and a molecular weight of 302.63 . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for 1-(5-Methoxypyridin-2-yl)piperazine is 1S/C10H15N3O/c1-14-9-2-3-10(12-8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The predicted boiling point of 1-(5-Methoxypyridin-2-yl)piperazine is 370.0±37.0 °C, and its predicted density is 1.104±0.06 g/cm3 . The compound has a pKa value of 8.53±0.10 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
1-(5-Methoxypyridin-2-yl)piperazine trihydrochloride and related compounds have been explored for their antimicrobial activities. In a study by Bektaş et al. (2007), novel derivatives, including those with piperazine components, were synthesized and screened for antimicrobial properties. Some of these compounds exhibited good or moderate activities against test microorganisms.
Bioactivity in HIV Treatment
The compound and its analogues have been investigated for their potential in HIV treatment. Romero et al. (1994) synthesized and evaluated a variety of analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride for their inhibition of HIV-1 reverse transcriptase. This research contributed to the development of atevirdine mesylate for clinical evaluation (Romero et al., 1994).
Cardiotropic Activity
The compound has been linked to cardiotropic activity. Mokrov et al. (2019) synthesized a series of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, including 1-(3,4,5-trimethoxybenzyl)-4-{2-[(3,4,5-trimethoxybenzyl)amino]ethyl}piperazine trihydrochloride. The most active compound demonstrated significant antiarrhythmic activity in certain arrhythmia models (Mokrov et al., 2019).
Phosphodiesterase 5 (PDE5) Inhibition
Hughes et al. (2010) designed and synthesized a series of aminopyridopyrazinones as PDE5 inhibitors, including a compound with a 6-methoxypyridin-3-yl group. This compound showed robust in vivo blood pressure lowering in a hypertensive rat model and demonstrated brain penetration, suggesting its potential use in central inhibition of PDE5 (Hughes et al., 2010).
Cytotoxic/Anticancer and Carbonic Anhydrase Inhibitory Effects
In a study by Gul et al. (2019), new Mannich bases with substituted piperazines were synthesized and evaluated for their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. Some of these compounds demonstrated high potency and selectivity (Gul et al., 2019).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has several hazard statements, including H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . The compound also has several precautionary statements, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely .
Eigenschaften
IUPAC Name |
1-(5-methoxypyridin-2-yl)piperazine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.3ClH/c1-14-9-2-3-10(12-8-9)13-6-4-11-5-7-13;;;/h2-3,8,11H,4-7H2,1H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYQNOPLVKDOJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)N2CCNCC2.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methoxypyridin-2-yl)piperazine trihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride](/img/structure/B1405196.png)
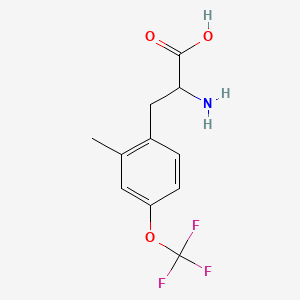
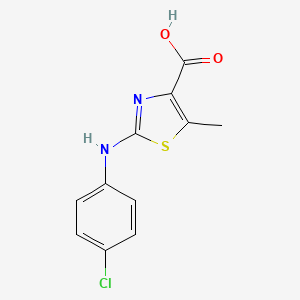
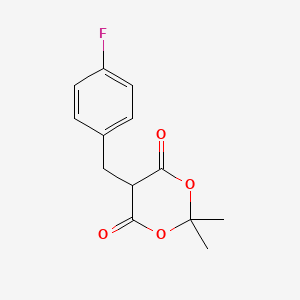
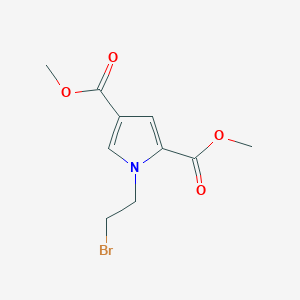
![3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene](/img/structure/B1405201.png)
![methyl 2-(4-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405205.png)
![3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405206.png)
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1405208.png)
